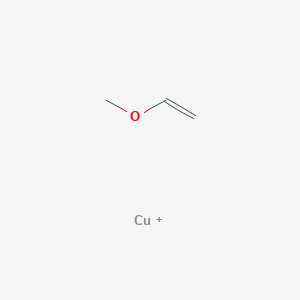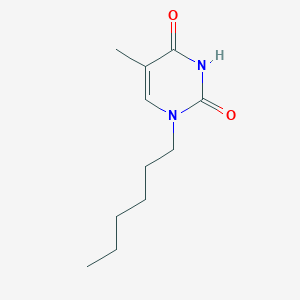
1,4-Benzodioxin-2-carboxylic acid, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- is a chemical compound belonging to the benzodioxin family. This compound features a benzodioxin ring structure with a carboxylic acid group at the second position and a methyl group at the third position. The benzodioxin scaffold is known for its wide application in various fields, including medicinal chemistry, due to its bioactivity and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxin-2-carboxylic acid at the third position, followed by a reaction with an electrophile such as ethyl chloroformate . The reaction is typically carried out at low temperatures (e.g., -78°C) to ensure selectivity and yield. After the reaction, the mixture is warmed to room temperature and quenched with a saturated solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2-carboxylic acid, 3-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2-carboxylic acid, 3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin scaffold allows for selective binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin-2-carboxylic acid: Lacks the methyl group at the third position, which may affect its reactivity and biological activity.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Features an ethoxycarbonyl group instead of a methyl group, leading to different chemical properties and applications.
Methyl 1,4-Benzodioxan-2-carboxylate: A related ester compound used in the synthesis of various derivatives.
Uniqueness
The presence of the methyl group at the third position can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
142532-62-5 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
2-methyl-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
XGWWPNZMHWZURE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC=CC=C2O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



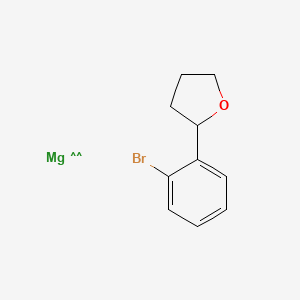

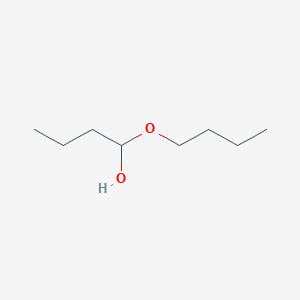
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
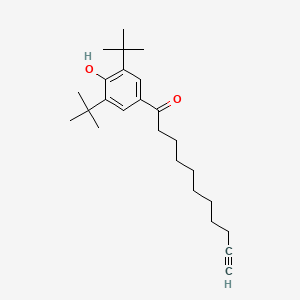
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)



